(E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-23-17-12-11-13-5-3-4-6-16(13)18(17)27-21(23)22-19(24)14-7-9-15(10-8-14)20(25)26-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQIQXHQKXQYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic potential.
Structure
The compound features a complex structure that includes:
- A methoxy group enhancing lipophilicity.
- A naphthalene derivative providing aromatic characteristics.
- A thiazole moiety , which is known for its biological relevance.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, starting with the preparation of the naphthothiazole intermediate. Common approaches include:
- Condensation Reaction : Between 2-methylbenzoyl chloride and 3-methylnaphtho[2,1-d]thiazol-2(3H)-amine under basic conditions.
- Purification Techniques : Employing recrystallization or chromatography to achieve high purity levels.
Anticancer Activity
Research indicates significant anticancer properties of (E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate:
- Cell Line Studies : Demonstrated cytotoxic effects against various cancer cell lines (e.g., breast and colon cancer).
- Mechanism of Action : Believed to induce apoptosis by activating caspase pathways and modulating cell cycle regulators.
Case Study: Anticancer Efficacy
A peer-reviewed study reported a dose-dependent reduction in viability in breast cancer cell lines with an IC50 value in the low micromolar range, suggesting potential for development as an anticancer therapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Testing
Research focused on antimicrobial properties showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, positioning it as a candidate for treating infections caused by resistant strains.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : May inhibit specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Interaction : Could interact with cellular receptors that play roles in growth signaling pathways, leading to altered cellular responses.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzoic Acid | Methoxy group; carboxylic acid | Anti-inflammatory properties |
| Naphthalene Derivatives | Aromatic system; various substituents | Anticancer activity |
| Thiazole Derivatives | Thiazole ring; varied substituents | Antimicrobial and anticancer properties |
The unique combination of a methoxy group with a naphthalene-thiazole hybrid structure may enhance the pharmacological profile compared to simpler benzamides or isolated thiazoles .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Thiazole Derivatives
Key Observations :
- Substituents: The methyl group at position 3 reduces steric hindrance compared to bulkier substituents like benzyl (compound 30) or morpholine (compound 25), which may enhance solubility in non-polar solvents .
- Electronic Effects : The carbamoyl group in the target compound introduces hydrogen-bonding capability, analogous to the hydrazone group in compound 23. However, the nitro group in compound 25 increases electron-withdrawing effects, altering redox properties .
Table 3: Physicochemical Properties
Safety Notes:
- While safety data for the target compound is unavailable, analogs like methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () suggest handling precautions for similar esters, including avoiding inhalation and skin contact .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate in laboratory settings?
- Methodological Answer : This compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure under EU-GHS/CLP regulations . Use personal protective equipment (PPE), including gloves, lab coats, and fume hoods. In case of exposure, follow first-aid measures: rinse skin with water, flush eyes for 15 minutes, and seek medical attention. Store in a cool, dry, ventilated area away from incompatible substances. Emergency contact: +44(0)1840 212137 (Key Organics Limited) .
Q. How can researchers synthesize and purify (E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous thiazole derivatives are synthesized via multi-step reactions. A general approach involves:
Condensation : React naphthothiazole precursors with methyl 4-carbamoylbenzoate under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) .
Purification : Use vacuum evaporation to remove solvents, followed by recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Confirm purity via HPLC (>95%) and structural identity via / NMR and Q-TOF-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 2.3–3.1 ppm). NMR confirms carbonyl (C=O, ~165–170 ppm) and thiazole carbons .
- Mass Spectrometry : Q-TOF-MS provides exact mass (e.g., molecular ion [M+H] at m/z 393.4 ± 0.1) .
- IR Spectroscopy : Detect C=O stretches (~1700 cm) and C-S bonds (~1180 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the naphthothiazole ring) influence the biological activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methyl group on the thiazole ring with halogens (Cl, F) or morpholine derivatives to alter lipophilicity and target binding. For example, fluorinated analogs show enhanced antimicrobial activity due to increased membrane permeability .
- Assay Design : Test modified analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values to correlate substituent effects with cytotoxicity .
Q. What computational strategies can predict the binding affinity of this compound to biological targets like HSP70 or telomeric DNA?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with HSP70’s ATP-binding domain (PDB: 3J94). Focus on hydrogen bonding with Asp10 and hydrophobic interactions with Phe147 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-G-quadruplex DNA complex. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Experimental Variables : Compare assay conditions (e.g., bacterial strain vs. cancer cell type, incubation time). For instance, Gram-negative bacteria (E. coli) may show resistance due to efflux pumps, whereas Gram-positive (S. aureus) are more susceptible .
- Dose-Response Analysis : Perform dose-response curves (0.1–100 µM) to identify concentration-dependent effects. Use ANOVA to validate statistical significance across replicates .
Q. What is the mechanism of action for this compound’s potential anticancer activity?
- Methodological Answer :
- Apoptosis Assays : Treat HeLa cells with 10 µM compound for 24h. Use Annexin V/PI staining and flow cytometry to quantify apoptotic cells .
- Western Blotting : Measure caspase-3 cleavage and Bcl-2/Bax ratios to confirm apoptosis induction .
- ROS Detection : Employ DCFH-DA fluorescence to assess oxidative stress contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
